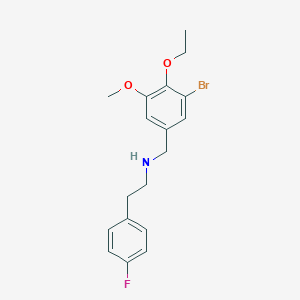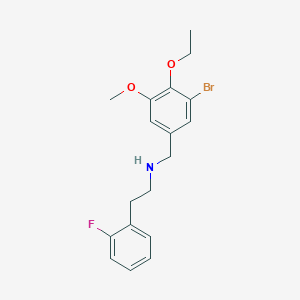![molecular formula C16H13F3INO2 B283332 N-[4-iodo-2-(trifluoromethyl)phenyl]-2-methoxy-3-methylbenzamide](/img/structure/B283332.png)
N-[4-iodo-2-(trifluoromethyl)phenyl]-2-methoxy-3-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-iodo-2-(trifluoromethyl)phenyl]-2-methoxy-3-methylbenzamide, also known as ITM, is a chemical compound that has gained significant attention in the field of scientific research. ITM is a small molecule that has been shown to have potential applications in various fields, including medicinal chemistry, drug discovery, and biological research.
Mécanisme D'action
The mechanism of action of N-[4-iodo-2-(trifluoromethyl)phenyl]-2-methoxy-3-methylbenzamide is not fully understood, but it is believed to act as a selective inhibitor of certain enzymes, including histone deacetylases (HDACs) and sirtuins. These enzymes play a critical role in regulating gene expression and cellular processes, and their dysregulation has been implicated in various diseases. By inhibiting these enzymes, N-[4-iodo-2-(trifluoromethyl)phenyl]-2-methoxy-3-methylbenzamide may have therapeutic potential in the treatment of these diseases.
Biochemical and Physiological Effects:
Studies have shown that N-[4-iodo-2-(trifluoromethyl)phenyl]-2-methoxy-3-methylbenzamide has a range of biochemical and physiological effects. In cancer cells, N-[4-iodo-2-(trifluoromethyl)phenyl]-2-methoxy-3-methylbenzamide has been shown to induce cell cycle arrest and apoptosis, which may contribute to its potential as an anticancer agent. N-[4-iodo-2-(trifluoromethyl)phenyl]-2-methoxy-3-methylbenzamide has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of inflammatory diseases. In addition, N-[4-iodo-2-(trifluoromethyl)phenyl]-2-methoxy-3-methylbenzamide has been shown to have neuroprotective effects, which may have implications for the treatment of neurodegenerative disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-[4-iodo-2-(trifluoromethyl)phenyl]-2-methoxy-3-methylbenzamide is its small size, which makes it an attractive candidate for drug development and biological research. N-[4-iodo-2-(trifluoromethyl)phenyl]-2-methoxy-3-methylbenzamide is also relatively stable and can be easily synthesized in the laboratory. However, one of the limitations of N-[4-iodo-2-(trifluoromethyl)phenyl]-2-methoxy-3-methylbenzamide is its limited solubility in water, which can make it challenging to work with in certain experiments.
Orientations Futures
There are several future directions for research on N-[4-iodo-2-(trifluoromethyl)phenyl]-2-methoxy-3-methylbenzamide. One area of interest is in understanding the mechanism of action of N-[4-iodo-2-(trifluoromethyl)phenyl]-2-methoxy-3-methylbenzamide in more detail, including its interactions with specific enzymes and pathways. Another area of interest is in developing more potent and selective inhibitors of these enzymes, which may have greater therapeutic potential. Additionally, N-[4-iodo-2-(trifluoromethyl)phenyl]-2-methoxy-3-methylbenzamide may have applications in other areas of research, such as epigenetics and aging research.
Conclusion:
In conclusion, N-[4-iodo-2-(trifluoromethyl)phenyl]-2-methoxy-3-methylbenzamide is a small molecule that has gained significant attention in the field of scientific research. It has potential applications in various fields, including medicinal chemistry, drug discovery, and biological research. The synthesis of N-[4-iodo-2-(trifluoromethyl)phenyl]-2-methoxy-3-methylbenzamide is a complex process that requires expertise in organic chemistry and specialized equipment. N-[4-iodo-2-(trifluoromethyl)phenyl]-2-methoxy-3-methylbenzamide has been shown to have a range of biochemical and physiological effects, including anticancer, anti-inflammatory, and neuroprotective effects. While there are some limitations to working with N-[4-iodo-2-(trifluoromethyl)phenyl]-2-methoxy-3-methylbenzamide, it has several advantages that make it an attractive candidate for drug development and biological research. There are several future directions for research on N-[4-iodo-2-(trifluoromethyl)phenyl]-2-methoxy-3-methylbenzamide, including understanding its mechanism of action in more detail and developing more potent and selective inhibitors of specific enzymes and pathways.
Méthodes De Synthèse
The synthesis of N-[4-iodo-2-(trifluoromethyl)phenyl]-2-methoxy-3-methylbenzamide involves several steps, starting with the reaction of 4-iodo-2-(trifluoromethyl)aniline with 2-bromo-3-methylbenzoic acid in the presence of a palladium catalyst. The resulting product is then subjected to a series of reactions, including methylation and amidation, to yield N-[4-iodo-2-(trifluoromethyl)phenyl]-2-methoxy-3-methylbenzamide. The synthesis of N-[4-iodo-2-(trifluoromethyl)phenyl]-2-methoxy-3-methylbenzamide is a complex process that requires expertise in organic chemistry and the use of specialized equipment.
Applications De Recherche Scientifique
N-[4-iodo-2-(trifluoromethyl)phenyl]-2-methoxy-3-methylbenzamide has been shown to have potential applications in various fields of scientific research. One of the primary areas of interest is in medicinal chemistry, where N-[4-iodo-2-(trifluoromethyl)phenyl]-2-methoxy-3-methylbenzamide has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. N-[4-iodo-2-(trifluoromethyl)phenyl]-2-methoxy-3-methylbenzamide has also been used in drug discovery research, where it has been used to screen and identify potential drug targets.
Propriétés
Formule moléculaire |
C16H13F3INO2 |
|---|---|
Poids moléculaire |
435.18 g/mol |
Nom IUPAC |
N-[4-iodo-2-(trifluoromethyl)phenyl]-2-methoxy-3-methylbenzamide |
InChI |
InChI=1S/C16H13F3INO2/c1-9-4-3-5-11(14(9)23-2)15(22)21-13-7-6-10(20)8-12(13)16(17,18)19/h3-8H,1-2H3,(H,21,22) |
Clé InChI |
NPWIXTXEPWSFOR-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC(=C1OC)C(=O)NC2=C(C=C(C=C2)I)C(F)(F)F |
SMILES canonique |
CC1=C(C(=CC=C1)C(=O)NC2=C(C=C(C=C2)I)C(F)(F)F)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[[5-Chloro-2-[(4-fluorophenyl)methoxy]phenyl]methylamino]benzenesulfonamide](/img/structure/B283249.png)
![4-{[2-(Benzyloxy)-5-chlorobenzyl]amino}benzenesulfonamide](/img/structure/B283250.png)
![4-({4-[(2-Fluorobenzyl)oxy]-3-methoxybenzyl}amino)benzenesulfonamide](/img/structure/B283251.png)
![N-{2-[(4-chlorobenzyl)oxy]benzyl}-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethanamine](/img/structure/B283253.png)
![4-{[4-(Allyloxy)-3-chloro-5-methoxybenzyl]amino}benzenesulfonamide](/img/structure/B283255.png)
![N-[(5-bromo-2-phenylmethoxyphenyl)methyl]-1-pyridin-4-ylmethanamine](/img/structure/B283257.png)
![N-[2-(benzyloxy)-5-chlorobenzyl]-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanamine](/img/structure/B283260.png)
![N-(tert-butyl)-2-[2-chloro-4-({[2-(4-fluorophenyl)ethyl]amino}methyl)-6-methoxyphenoxy]acetamide](/img/structure/B283265.png)
![N-{3-methoxy-4-[2-oxo-2-(1-piperidinyl)ethoxy]benzyl}-N-(2-thienylmethyl)amine](/img/structure/B283266.png)
![4-(2-{[(2-Ethoxynaphthalen-1-yl)methyl]amino}ethyl)benzenesulfonamide](/img/structure/B283267.png)



